molecular formula C14H14BrN3O2S B1202829 1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea

1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea

Cat. No. B1202829
M. Wt: 368.25 g/mol
InChI Key: ZBCDIULMPGHKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(5-bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea is a furoic acid.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Thiourea derivatives, including compounds similar to 1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed promising results in this area (Attimarad & Bagavant, 1999).

Antiparasitic Applications

  • A series of thiourea derivatives has been designed and synthesized for their anti-intestinal nematode activities. Among these, a compound structurally related to the subject chemical showed high deparasitization effectiveness against Nippostrongylus braziliensis in rats (Duan et al., 2010).

Anticancer and DNA Topoisomerase Inhibition

  • New urea and thiourea derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cells and their ability to inhibit DNA topoisomerases. These compounds, including those structurally related to 1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea, showed significant antiproliferative action (Esteves-Souza et al., 2006).

Heterocyclic Synthesis

  • Thiourea compounds have been used in the synthesis of various heterocyclic compounds. This includes the synthesis of [1-[4-(thiazolyl/imidazothiazolyl/triazolyl)phenyl]-1H-pyrazole-3,4-dicarboxylate esters, illustrating the versatility of thiourea derivatives in chemical synthesis (Hunnur et al., 2005).

Photooxygenation Studies

  • Thiourea derivatives have been explored in photooxygenation studies, leading to the synthesis of O,S-dimethyl and O-methyl-S-phenyl thiomaleates. This highlights their potential in advanced synthetic chemistry applications (Arroyo et al., 2002).

Reactions with Brominated Compounds

  • The reactions of thiourea with brominated compounds have been studied, leading to various unexpected products. This showcases the reactivity of thiourea derivatives in organic synthesis (Kammel et al., 2015).

properties

Product Name

1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea

Molecular Formula

C14H14BrN3O2S

Molecular Weight

368.25 g/mol

IUPAC Name

1-[(5-bromofuran-2-carbonyl)amino]-3-(2,5-dimethylphenyl)thiourea

InChI

InChI=1S/C14H14BrN3O2S/c1-8-3-4-9(2)10(7-8)16-14(21)18-17-13(19)11-5-6-12(15)20-11/h3-7H,1-2H3,(H,17,19)(H2,16,18,21)

InChI Key

ZBCDIULMPGHKDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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